4-Azatricyclo[4.3.1.13,8]undecane
Description
Systematic Nomenclature and Synonymous Designations
The systematic name for this compound, according to IUPAC nomenclature, is 4-Azatricyclo[4.3.1.13,8]undecane. achemblock.comnih.gov However, it is also widely known by its common synonym, 4-Azahomoadamantane. ontosight.aichemicalbook.com The hydrochloride salt of this compound is frequently used in research due to its enhanced stability and solubility. ontosight.ai
Structural Classification within the Adamantane (B196018) Family
Adamantane itself is a polycyclic alkane with the formula C10H16, characterized by a rigid, strain-free, diamond-like structure composed of three fused cyclohexane (B81311) rings. wikipedia.org this compound is classified as a heteroatom-containing analogue of adamantane. Specifically, it is a "homoadamantane," meaning it contains an additional methylene (B1212753) group in the cage structure compared to adamantane, and the "aza" prefix indicates the replacement of a carbon atom with a nitrogen atom in the 4-position of the tricyclic system. ontosight.ai This structural modification significantly influences the compound's chemical properties and reactivity.
Historical Development and Early Research Significance
The study of adamantane and its derivatives gained significant momentum after a practical synthesis method was developed in 1957. wikipedia.orgnih.gov While adamantane was first isolated from crude oil in 1933 and synthesized in 1941, its availability was limited. wikipedia.orgnih.govnih.gov The initial interest in adamantane derivatives was sparked by the discovery of the antiviral activity of 1-aminoadamantane (amantadine) in 1963. nih.govnih.gov This discovery marked the beginning of extensive research into adamantane-based compounds for medicinal chemistry. nih.gov
Early research into adamantane analogues like this compound was often driven by the desire to create new molecules with unique biological activities. For instance, the synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one, a closely related compound, is achieved through the Beckmann rearrangement of adamantanone oxime. sigmaaldrich.com Research from the early 1980s explored the synthesis of novel heterocycles fused to the 4-azahomoadamantane framework, highlighting its utility as a building block in organic synthesis. epa.gov The unique, rigid structure of these compounds also makes them valuable in materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-74-5 | |
| Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Azatricyclo 4.3.1.13,8 Undecane and Its Derivatives
Pioneering Synthetic Routes to the Azatricycloundecane Core
The initial syntheses of the 4-azatricyclo[4.3.1.13,8]undecane framework laid the groundwork for future advancements in aza-cage chemistry. A landmark approach involves the construction of the core lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one, from adamantanone. researchgate.net This ketone serves as a readily available starting material. The synthesis proceeds by converting adamantanone to its oxime, which is then subjected to a rearrangement reaction to form the key lactam intermediate. researchgate.net
Subsequent reduction of the lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the parent this compound. This foundational route, centered on the expansion of one of the six-membered rings of adamantane (B196018) to incorporate a nitrogen atom, has been a cornerstone in the synthesis of this class of compounds. The lactam intermediate also provides a convenient handle for introducing a variety of substituents on the nitrogen atom before the final reduction, allowing for the creation of a diverse library of N-substituted derivatives. researchgate.net
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies offer an elegant and often efficient means to construct the this compound skeleton. These methods rely on the formation of a key carbon-nitrogen bond within a suitably functionalized bicyclic precursor.
Halogen-Mediated Intramolecular Cyclizations
The use of halogens to induce cyclization is a powerful tool in heterocyclic synthesis. In the context of this compound, this approach has been demonstrated through the reaction of 1-[(endo-bicyclo[3.3.1]non-6-en-3-yl)methyl]-3-tert-butylthiourea with iodine. researchgate.net The iodine likely activates the double bond in the bicyclononene ring, facilitating a nucleophilic attack from the nitrogen atom of the thiourea (B124793) moiety. This intramolecular cyclization directly forges the tricyclic framework. Such reactions, often proceeding under mild conditions, highlight the utility of electrophilic halogen species in constructing complex polycyclic systems. researchgate.net
Reductive Cyclization Pathways
Reductive cyclization offers another pathway to the azatricycloundecane core, often starting from precursors containing nitro or cyano groups. For instance, the nitrile function in substituted bicyclo[3.3.1]-nonane-3-endo-carbonitriles has been shown to participate in cyclizations under reducing conditions to form the this compound skeleton. researchgate.net A combination of N-alkylation and reductive cyclization has also been noted as a viable process. researchgate.net These methods capitalize on the transformation of a reducible functional group into an amine, which then participates in the ring-closing step.
Rearrangement-Based Syntheses
Skeletal rearrangements provide a powerful and sometimes non-intuitive method for assembling complex molecular architectures like the this compound system. These reactions involve the migration of atoms or groups, leading to a profound reorganization of the molecular framework.
Beckmann Rearrangement of Key Precursors
The Beckmann rearrangement is a classic and widely utilized method for the synthesis of amides and lactams from oximes. organic-chemistry.org It is a cornerstone in the synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one, the key lactam precursor to the title compound. researchgate.net The synthesis begins with the conversion of adamantanone to adamantanone oxime. This oxime is then treated with a strong acid, such as polyphosphoric acid (PPA) or phosphorous pentachloride, at elevated temperatures. The acid promotes the rearrangement of the group anti-periplanar to the hydroxyl group, leading to the expansion of the six-membered ring and the formation of the seven-membered lactam ring of 4-azatricyclo[4.3.1.13,8]undecan-5-one. Despite the sometimes moderate yields, this method is highly reliable and provides a direct entry into the core structure.
| Step | Precursor | Reagents/Conditions | Product | Yield (%) |
| 1 | Adamantanone | Hydroxylamine (B1172632) HCl, NaOH, reflux | Adamantanone oxime | 57 |
| 2 | Adamantanone oxime | Polyphosphoric acid (PPA), 120–130°C | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | 39 |
| 3 | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | LiAlH₄, reflux | This compound | Not specified |
Other Skeletal Rearrangements Leading to the Core Structure
Besides the Beckmann rearrangement, the Schmidt reaction offers a related pathway to the 4-azatricyclo[4.3.1.13,8]undecan-5-one lactam. researchgate.net This reaction involves treating adamantanone with hydrazoic acid (HN₃) in the presence of a strong acid like polyphosphoric acid. The reaction proceeds through the addition of hydrazoic acid to the ketone, followed by a rearrangement with the expulsion of nitrogen gas, yielding the same lactam as the Beckmann rearrangement, often in comparable or even higher yields (70-80%). researchgate.net These rearrangement reactions underscore the utility of ketone precursors in accessing the expanded ring system of this compound.
Functionalization Strategies for this compound Derivatives
Synthesis of Tricycloundecane Homologs
The synthesis of homologs of this compound, which contain additional heteroatoms in the tricyclic framework, has been an area of active research. These diaza- and triazaadamantane derivatives often exhibit interesting biological properties. nih.govnih.gov
A common method for the synthesis of 1,3-diazaadamantanes involves the condensation of various ketones with hexamethylenetetramine (urotropine), which proceeds through a series of Mannich reactions. nih.gov Both aliphatic and aromatic ketones can be utilized as the carbonyl component in this reaction. nih.gov
Another approach involves the condensation of ketones with other polyamines. For example, 1-benzyl-3,6-diaza-homoadamantan-9-one was synthesized by the condensation of 4-phenylbutan-2-one with tetramethylenediethylenetetramine. researchgate.net This derivative can be further modified, for instance, through nitration of the benzyl (B1604629) group and subsequent reduction of the nitro and carbonyl groups to generate a variety of functionally substituted diaza-homoadamantanes. researchgate.net
The synthesis of 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), a tetraaza-analog, has also been reported. researchgate.netnih.govnih.gov This compound serves as a versatile building block for further derivatization, particularly through N-alkylation reactions as discussed previously. researchgate.netresearchgate.netnih.gov
The following table provides examples of synthetic routes to tricycloundecane homologs.
| Product | Precursors | Reaction Type | Reference |
| 1,3-Diazaadamantane derivatives | Ketones, Hexamethylenetetramine | Mannich condensation | nih.gov |
| 1-Benzyl-3,6-diazahomoadamantan-9-one | 4-Phenylbutan-2-one, Tetramethylenediethylenetetramine | Condensation | researchgate.net |
| 1,9-Bis(phenylthio)-3,7-diazatricyclo[5.3.1.13,9]dodecan-10-one | 1,3-Bis(phenylthio)propan-2-one, 1,3,7,9-Tetraazatricyclo[5.5.1.13,9]tetradecane | Condensation | researchgate.net |
| 1,3,6,8-Tetraazatricyclo[4.3.1.13,8]undecane (TATU) | Not specified in snippets | Not specified in snippets | researchgate.netnih.govnih.gov |
Preparation of Diadamantane Derivatives from Related Structures
The synthesis of diadamantane derivatives from precursors related to this compound is a more complex transformation that involves significant skeletal rearrangements or ring expansions. A comprehensive review on the chemistry of this compound derivatives mentions the synthesis of diadamantane derivatives, indicating that such transformations are known. researchgate.netresearchgate.net
Ring expansion reactions are a plausible route to diadamantane structures. For example, treatment of certain adamantane derivatives with reagents like MeSO3H can induce ring expansion. researchgate.net While a direct conversion from this compound to a diadamantane is not explicitly detailed in the provided search results, the general principle of ring expansion in adamantane chemistry suggests its feasibility. mdpi.comwhiterose.ac.uk
Synthesis of 4-Azatricyclo[4.3.1.13,8]undecan-5-one Derivatives
4-Azatricyclo[4.3.1.13,8]undecan-5-one, a lactam, is a key intermediate in the chemistry of this tricyclic system. researchgate.netbeilstein-journals.org Its synthesis and derivatization have been extensively studied.
The most common synthesis of the parent lactam involves the Beckmann rearrangement of adamantan-2-one oxime. This rearrangement is typically catalyzed by acids such as polyphosphoric acid (PPA). The reaction involves heating the oxime in excess PPA at 120–130°C for a short period. The starting adamantan-2-one can be prepared from 1-hydroxyadamantane by treatment with concentrated sulfuric acid, and the oxime is formed by reacting the ketone with hydroxylamine hydrochloride.
An alternative route to the lactam is the Schmidt reaction of adamantan-2-one with sodium azide (B81097) in the presence of PPA at 65–70°C, which can provide the product in good yields (70-80%). researchgate.net
Derivatives of 4-azatricyclo[4.3.1.13,8]undecan-5-one can be prepared through various reactions. As mentioned earlier, N-alkylation is a straightforward method for introducing substituents at the nitrogen atom. Furthermore, the lactam can be converted into its lactim ether, 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene, which is a reactive intermediate. researchgate.net This lactim ether can react with nucleophiles, such as acid hydrazides, to form more complex heterocyclic systems. For example, its reaction with methoxycarbonylhydrazine in refluxing ethanol (B145695) leads to the formation of a triazolone derivative. researchgate.net
The following table summarizes key synthetic steps for 4-azatricyclo[4.3.1.13,8]undecan-5-one and its derivatives.
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Adamantan-2-one oxime | Polyphosphoric acid, 120–130°C | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | 39% | |
| Adamantan-2-one | NaN3, PPA, 65–70°C | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | 70-80% | researchgate.net |
| 4-Azatricyclo[4.3.1.13,8]undecan-5-one | Various alkyl halides, NaOH, Toluene | N-Alkyl-4-azatricyclo[4.3.1.13,8]undecan-5-ones | Not specified | |
| 5-Methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene | Methoxycarbonylhydrazine, Ethanol, reflux | 6,7,8,9,10,11-Hexahydro-5H-5,9:7,11-dimethano nih.govresearchgate.nettriazolo[4,3-a]azocin-3-one | Not specified | researchgate.net |
Catalytic Methodologies in this compound Synthesis
Catalysis plays a crucial role in the synthesis of the this compound core and its derivatives. The primary catalytic methods involve acid catalysis for rearrangement reactions.
As discussed, the Beckmann rearrangement of adamantan-2-one oxime to form 4-azatricyclo[4.3.1.13,8]undecan-5-one is efficiently catalyzed by polyphosphoric acid (PPA). Other strong acids can also be used. researchgate.net
The Schmidt reaction, another key method for synthesizing the lactam from adamantan-2-one, also relies on acid catalysis, with PPA being a common choice. researchgate.net An intermolecular version of the Schmidt reaction, reacting adamantan-2-one with an alkyl azide to form an N-substituted lactam, can be catalyzed by Lewis acids such as titanium tetrachloride (TiCl4). researchgate.net This reaction proceeds by activation of the ketone by the Lewis acid, followed by addition of the alkyl azide and subsequent rearrangement. researchgate.net
While not directly applied to the synthesis of the parent this compound in the provided literature, other catalytic methods are of interest in the broader context of azaadamantane chemistry. These include rhodium-catalyzed C-C bond formation and palladium-catalyzed cross-coupling reactions, which could potentially be adapted for the synthesis of functionalized derivatives. acs.org
Structural Elucidation and Advanced Conformational Analysis
Computational and Theoretical Conformational Studies
Quantitative Conformational Analysis of Cyclic Ring Systems
The conformation of the cyclic fragments within 4-Azatricyclo[4.3.1.13,8]undecane and its derivatives is crucial to understanding their reactivity and properties. The molecule is comprised of a seven-membered ring and three six-membered rings. researchgate.net In many derivatives, these rings adopt a chair conformation. researchgate.net The study of these ring systems often involves analyzing their puckering parameters, which quantify the deviation from a planar structure.
A specialized computer program, RICON (RIng CONformations), has been instrumental in the quantitative conformational analysis of such cyclic molecules. acs.org This program utilizes atomic coordinates obtained from X-ray crystallography or computational methods to calculate various geometric parameters and puckering parameters. acs.org This allows for a detailed and standardized description of the ring conformations. acs.org
For instance, in a study of 5-Bromospiro[1,2-dioxane-4,4′-tricyclo[4.3.1.13,8]undecane]-3′-ol, a derivative of this compound, the seven-membered and three six-membered rings were all found to adopt a chair-based conformation. researchgate.net The stability of this particular molecular structure is further enhanced by an intramolecular O—H...Br hydrogen bond. researchgate.net
The conformational analysis extends to understanding the energetics between different rotational isomers (rotamers). lumenlearning.com This is vital for predicting the stability of various isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.comchemistrysteps.com
Quantum Chemical Computations for Predicting Structure and Reactivity
Quantum chemical computations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structure and predicting the reactivity of this compound and its derivatives. These computational methods can provide insights into molecular geometries, vibrational frequencies, and electronic properties that are often complementary to experimental data.
In one study, DFT calculations were used to analyze an antiviral azatricyclo derivative. researchgate.net These calculations helped in the theoretical analysis of experimental spectra and provided information on local reactivity properties through the use of concepts like the Average Local Ionization Energy (ALIE) and Fukui functions. researchgate.net Bond dissociation energies for hydrogen abstraction were also calculated to understand oxidation properties. researchgate.net
Furthermore, quantum chemical methods are employed to study the site of protonation in polyfunctional bases, which can be determined by comparing experimental NMR data with calculated chemical shifts and relaxation rates. acs.org This approach helps in understanding the competition between intrinsic base strengths and solvation effects. acs.org
For a related compound, 4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione, quantum chemical DFT studies using the Gaussian03 software package were performed to analyze its vibrational spectrum (FT-IR and FT-Raman). nih.gov The theoretically calculated wavenumbers and normal modes, assigned through potential energy distribution (PED) calculations, were in good agreement with experimental data. nih.gov Such studies can also predict properties like infrared intensities, Raman activities, and the first hyperpolarizability, which is relevant for nonlinear optical applications. nih.gov
The following table summarizes some of the key computed properties for a derivative, 4-Ethyl-4-azatricyclo[4.3.1.13,8]undecane:
| Property | Value | Method/Source |
| Molecular Weight | 179.30 g/mol | PubChem 2.1 |
| XLogP3 | 2.8 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Exact Mass | 179.167399674 Da | PubChem 2.1 |
| Monoisotopic Mass | 179.167399674 Da | PubChem 2.1 |
| Topological Polar Surface Area | 3.2 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 13 | Cactvs 3.4.8.18 |
| Table generated from data available on PubChem for 4-Ethyl-4-azatricyclo[4.3.1.13,8]undecane. nih.gov |
These computational approaches provide a powerful complement to experimental techniques like X-ray crystallography and NMR spectroscopy in the comprehensive structural elucidation of this compound and its derivatives. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the 4-Azatricyclo[4.3.1.13,8]undecane Core
The reactivity of the this compound core is dictated by the presence of the nitrogen heteroatom and the rigid, strained cage structure. Reactions can be targeted at the nitrogen atom, the bridgehead carbons, or the bridging methylene (B1212753) groups.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack, including alkylation and acylation.
Alkylation: The nitrogen atom of the this compound framework can be readily alkylated. For instance, the lactam derivative, 4-azatricyclo[4.3.1.13,8]undecan-5-one, can be N-alkylated using alkyl halides in the presence of a base like sodium hydroxide (B78521) in toluene. Current time information in Chatham County, US. This reaction is crucial for the synthesis of various derivatives with potential biological activities. Current time information in Chatham County, US. A similar principle, the Menschutkin reaction, has been applied to the related cage aminal, 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), where alkyl iodides react to form mono N-alkyl quaternary ammonium (B1175870) salts. nih.govresearchgate.net
Acylation: Acylation of the nitrogen atom is another important transformation. 5-Methylene-4-aroyl- and -acryloyl-4-azatricyclo[4.3.1.13,8]undecanes have been prepared through the acylation of 5-methyl-4-azatricyclo[4.3.1.13,8]undec-4-ene. researchgate.net These acylated products serve as precursors for complex heterocyclic systems via photocyclization reactions. researchgate.net A comprehensive review also notes that N-substituted derivatives can be synthesized through reactions with alkyl or acyl halides, as well as isocyanates. sigmaaldrich.com
Nitrosation: The formation of a nitroso derivative, 4-nitroso-4-azatricyclo[4.3.1.13,8]undecane, has also been reported, indicating the susceptibility of the nitrogen atom to nitrosating agents.
Table 1: Examples of Reactions at the Nitrogen Atom
| Reaction Type | Substrate | Reagents | Product Type | Reference |
| Alkylation | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | Alkyl halide, NaOH, Toluene | N-Alkylated lactam | Current time information in Chatham County, US. |
| Alkylation | 1,3,6,8-Tetraazatricyclo[4.3.1.13,8]undecane | Alkyl iodide, Acetonitrile | N-Alkyl quaternary ammonium salt | nih.govresearchgate.net |
| Acylation | 5-Methyl-4-azatricyclo[4.3.1.13,8]undec-4-ene | Aroyl/Acryloyl chloride | N-Aroyl/Acryloyl derivative | researchgate.net |
Reactions at Bridging and Bridgehead Carbon Atoms
The carbon skeleton of this compound, being analogous to adamantane (B196018), exhibits reactivity at the bridgehead positions, although this can be influenced by the nitrogen atom.
Transannular reactions of substituted bicyclo[3.3.1]nonane precursors are a key method for constructing the this compound framework. sigmaaldrich.comresearchgate.net For example, the nitrile function in substituted bicyclo[3.3.1]nonane-3-endo-carbonitriles can undergo cyclization under both oxidizing and reducing conditions to form the azatricyclic cage. researchgate.net
Solvolysis of derivatives substituted at the carbon skeleton has been shown to proceed via an SN1 mechanism. researchgate.net The intermediate carbocation is stabilized by the lone pair of electrons on the neighboring nitrogen atom. researchgate.net This contrasts with the general reluctance of bridgehead carbons in simple bicyclic systems to form carbocations due to strain. researchgate.net
Reactivity of Specific Functional Groups on Derivatives (e.g., 4-Azatricyclo[4.3.1.13,8]undecan-5-one)
The lactam derivative, 4-azatricyclo[4.3.1.13,8]undecan-5-one, is a versatile intermediate. Its synthesis is most commonly achieved through the Beckmann rearrangement of adamantanone oxime using acidic catalysts like polyphosphoric acid (PPA) or methanesulfonic acid. Current time information in Chatham County, US.researchgate.net A photochemical variant of the Beckmann rearrangement has also been reported to produce the lactam in high yield. researchgate.net Alternatively, the Schmidt reaction on adamantan-2-one with hydrogen azide (B81097) can yield the lactam. Current time information in Chatham County, US.
The carbonyl group of the lactam is a key site for further transformations. The most significant of these is its reduction to the parent amine, this compound. This is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an inert solvent such as ether or tetrahydrofuran. Current time information in Chatham County, US.
Table 2: Synthesis and Reduction of 4-Azatricyclo[4.3.1.13,8]undecan-5-one
| Reaction | Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Beckmann Rearrangement | Adamantanone oxime | Polyphosphoric acid, 120–130°C | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | 39% | Current time information in Chatham County, US. |
| Photochemical Beckmann Rearrangement | Adamantanone oxime | Acetic acid, N₂, room temp. | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | 89% | researchgate.net |
| Reduction of Lactam | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | LiAlH₄, ether, reflux | This compound | Not specified | Current time information in Chatham County, US. |
Interaction with Various Reagents
The reactivity of the this compound system has been explored with a range of reagents, particularly nucleophiles.
Reactions with Nitrogen-Containing Nucleophiles
Derivatives of this compound have been shown to react with nitrogen-containing nucleophiles to form more complex heterocyclic structures. A notable example is the reaction of 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene with acid hydrazides. This reaction proceeds to form condensed triazole systems, such as 6,7,8,9,10,11-hexahydro-5H-5,9:7,11-dimethano Current time information in Chatham County, US.researchgate.nettriazolo[4,3-a]azocin-3-one when reacted with methoxycarbonylhydrazine. This demonstrates the utility of the lactim ether derivative as a building block for fused heterocycles.
Oxidation and Reduction Chemistry
As previously mentioned, the reduction of the lactam carbonyl is a fundamental reaction in this chemical family. Current time information in Chatham County, US. In addition to the reduction of the carbonyl, other parts of the molecule can be involved in redox reactions.
The formation of the this compound skeleton can itself be the result of a reductive cyclization process. sigmaaldrich.comresearchgate.net Conversely, oxidation reactions have also been explored. Direct oxidation of this compound has been reported, and computational studies on an antiviral derivative have investigated its oxidation properties through the calculation of bond dissociation energies for hydrogen abstraction. researchgate.net While specific reagents for direct oxidation are not always detailed, the formation of a nitroso derivative points to the accessibility of the nitrogen to oxidative processes.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the this compound skeleton is largely centered around the nitrogen atom at position 4, which can act as a nucleophile, and the adjacent carbonyl group in its lactam derivative, 4-azatricyclo[4.3.1.13,8]undecan-5-one.
Nucleophilic Reactions of the Nitrogen Atom: The nitrogen atom in the parent amine can readily undergo nucleophilic substitution reactions. A key reaction is N-alkylation, where the nitrogen attacks an electrophilic alkyl halide. This has been demonstrated in the synthesis of various N-substituted derivatives. researchgate.net For instance, reactions with alkylating agents can yield N-ethyl, N-methyl, and N-acetyl derivatives of the this compound core. researchgate.net
Reactions at the Lactam Moiety: The lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one, is a versatile intermediate. While the amide nitrogen is less nucleophilic than in the corresponding amine, it can still be substituted. More significantly, the lactam can be activated to facilitate substitution. Treatment with strong electrophilic reagents like phosphorus pentachloride (PCl₅) converts the lactam into the corresponding cyclic imidoyl chloride. This intermediate is highly susceptible to nucleophilic attack. For example, reaction with sodium azide results in the substitution of the chloride to form a tetrazole derivative fused to the cage skeleton. researchgate.net This two-step process involves an initial reaction with an electrophile followed by a nucleophilic substitution.
Mechanistic Studies of Transformation Pathways
The rigid tricyclic framework of this compound is often constructed through intramolecular cyclization, starting from appropriately substituted bicyclo[3.3.1]nonane precursors. These mechanistic pathways capitalize on the proximity of reactive groups held in place by the bicyclic starting material.
One established mechanism is electrophile-induced transannular cyclization . In a notable example, 1-[(endo-bicyclo[3.3.1]non-6-en-3-yl)methyl]-3-tert-butylthiourea is treated with iodine. researchgate.net The proposed mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate across the double bond of the bicyclo[3.3.1]nonene ring. The nitrogen atom of the thiourea (B124793) moiety then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion bridge, leading to ring closure and formation of the this compound skeleton. researchgate.net
A second common pathway involves the cyclization of epoxy derivatives . Starting with exo-6,7-epoxybicyclo[3.3.1]nonane-endo-3-carboxamides, the reaction proceeds via an intramolecular nucleophilic attack by the amide nitrogen atom onto one of the electrophilic carbons of the epoxide ring. researchgate.net This transannular reaction forges the new carbon-nitrogen bond, creating the third ring of the tricyclic system and resulting in a 2-exo-hydroxy-4-azatricyclo[4.3.1.13,8]undecane derivative. The stereochemistry of the product is dictated by the geometry of the intramolecular attack. researchgate.net
The Beckmann rearrangement is a cornerstone reaction for the synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one from adamantanone oxime. researchgate.netsigmaaldrich.com This reaction provides an elegant method for the ring expansion of the adamantane cage to incorporate a nitrogen atom.
The mechanism proceeds through the following key steps:
Activation of the Leaving Group: The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the adamantanone oxime. This converts the hydroxyl into a good leaving group (water).
Concerted Migration and Ring Expansion: In a concerted step, the C-C bond that is anti-periplanar to the N-O bond begins to migrate to the electron-deficient nitrogen atom, simultaneous with the departure of the water molecule. This migration results in the expansion of the six-membered ring containing the nitrogen, forming a seven-membered lactam ring. This step yields a highly electrophilic nitrilium ion intermediate.
Nucleophilic Attack and Tautomerization: A water molecule in the reaction medium then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a protonated enol-form of the amide.
Deprotonation and Keto-Enol Tautomerization: A final deprotonation and tautomerization step yields the thermodynamically stable lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one.
The choice of acid catalyst can significantly influence the reaction's efficiency, with various reagents being employed for this transformation.
Table 1: Reagents and Conditions for the Beckmann Rearrangement of Adamantanone Oxime This table is interactive. You can sort and filter the data.
| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Polyphosphoric acid (PPA) | None (excess PPA) | 120–130 | 70–80 | researchgate.net |
| Benzenesulfonyl chloride | Pyridine | Not specified | ~60 | researchgate.net |
| p-Toluenesulfonyl chloride | Pyridine | Not specified | Not specified | researchgate.net |
A related transformation is the Schmidt reaction, where adamantanone reacts with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction also yields the same lactam via a similar ring expansion mechanism, though it can sometimes lead to different product distributions. researchgate.net
The study of reactive intermediates provides crucial insights into potential reaction pathways for forming and modifying complex cage structures like this compound. Triplet alkyl nitrenes, particularly those derived from adamantane precursors, are relevant intermediates in this context.
Research on the intermolecular triplet-sensitized photolysis of 1-azidoadamantane (B1269512) has shown that this compound can serve as a precursor to triplet adamantan-1-yl nitrene. When a solution of 1-azidoadamantane is photolyzed in the presence of a triplet sensitizer (B1316253) such as acetone (B3395972) or benzophenone, the energy transfer leads to the formation of the triplet nitrene. This highly reactive species has been observed to undergo dimerization as its primary reaction pathway, yielding di-(adamantan-1-yl)-1,2-diazene. Notably, this triplet nitrene shows low reactivity towards hydrogen atom abstraction from the solvent.
In other photochemical studies, it has been noted that the photolysis of certain azide precursors can lead directly to the formation of the azahomoadamantane skeleton, suggesting that photochemically generated nitrenes can undergo intramolecular C-H insertion or other cyclization reactions to build the cage structure.
Advanced Applications of 4 Azatricyclo 4.3.1.13,8 Undecane in Chemical Research
Utilization as a Molecular Scaffold in Organic Synthesis
The rigid, three-dimensional structure of 4-Azatricyclo[4.3.1.13,8]undecane, also known as 4-azahomoadamantane, makes it an exceptional scaffold in organic synthesis. Its inherent structural rigidity is pivotal for the development of new chemical entities with well-defined spatial orientations.
Design and Synthesis of Conformationally Constrained Analogues
The cage-like framework of this compound is inherently rigid, which is a highly desirable feature in the design of conformationally constrained molecules. benthamscience.com By using this scaffold, chemists can synthesize analogues where the appended functional groups are held in fixed positions relative to one another. This conformational restriction is crucial in medicinal chemistry for studying structure-activity relationships, as it helps to elucidate the bioactive conformation of a molecule when interacting with a biological target. The synthesis of various derivatives has been reported, where the tricyclic core serves as a rigid anchor to orient substituents in specific three-dimensional arrangements. acs.org
A review of advances in the chemistry of this compound highlights its extensive use in creating a variety of derivatives. acs.org The synthesis of these analogues often involves functionalization at the nitrogen atom or the carbon framework, leading to a diverse library of compounds with fixed geometries.
Building Block for Complex Polycyclic Systems
The this compound skeleton serves as a foundational building block for the construction of more intricate and complex polycyclic systems. Its robust structure can be incorporated into larger molecular architectures, providing a stable and predictable core. For instance, synthetic strategies have been developed to access related azapolycyclic skeletons, demonstrating the utility of such bridged bicyclic systems as starting points for diverse molecular frameworks. nih.gov Research on the synthesis of azahomodiamantane derivatives further illustrates the principle of using adamantane-type structures to build larger, more complex polycyclic molecules. documentsdelivered.com These approaches underscore the value of the azahomoadamantane core in generating novel and structurally complex chemical matter.
Intermediate in the Synthesis of Diverse Chemical Entities
This compound and its derivatives are key intermediates in multi-step synthetic sequences. A notable example is the synthesis of 5-methylene-4-azahomoadamantane derivatives, which originate from 2-methyl-2-hydroxyadamantane. acs.org This transformation highlights the role of the core structure as a precursor to other functionalized molecules. The compound 4-Azatricyclo[4.3.1.13,8]undecan-5-one is a commercially available derivative that serves as a versatile starting material for a range of synthetic applications. Various patents and research articles describe methods for synthesizing compounds related to this compound, indicating its importance as a common intermediate in the preparation of new chemical entities. google.com
Table 1: Selected Synthetic Intermediates and Derivatives
| Compound Name | CAS Number | Molecular Formula | Application/Note |
| 4-Azatricyclo[4.3.1.13,8]undecan-5-one | 22607-75-6 | C10H15NO | A key intermediate for synthesizing various derivatives. |
| 5-Methylene-4-azahomoadamantane | Not Available | C11H17N | Synthesized from 2-methyl-2-hydroxyadamantane. acs.org |
| 4-Azonia-tricyclo[4.3.1.13,8]undecane chloride | Not Available | C10H18ClN | A quaternary salt derivative. google.com |
Contributions to Supramolecular Chemistry
The well-defined, cage-like structure of the azahomoadamantane framework is not only beneficial for traditional organic synthesis but also for the field of supramolecular chemistry, where the precise arrangement of molecules through non-covalent interactions is paramount.
Incorporation into Host-Guest Systems
The adamantane (B196018) cage is a classic guest molecule in host-guest chemistry due to its size, shape, and hydrophobicity. nih.gov The introduction of a nitrogen atom, as in this compound, adds a site for specific interactions, such as hydrogen bonding. This makes the scaffold an attractive component for creating host-guest complexes. While direct studies on this compound in host-guest systems are specific, the principles are well-demonstrated by closely related structures. For example, the related compound 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) has been shown to form a 1:2 co-crystalline adduct with 4-nitrophenol, where the TATU molecule acts as a host for two guest phenol molecules. nih.gov This interaction is driven by strong O-H···N hydrogen bonds. The ability of the adamantane scaffold to form stable inclusion complexes with macrocyclic hosts like cucurbit[n]urils further highlights its utility in designing sophisticated drug delivery systems. nih.gov
Exploration of Self-Assembly and Non-Covalent Interactions
The directional nature of the nitrogen lone pair in this compound and the potential for C-H···X interactions make it an interesting candidate for studying self-assembly. The crystal structure of the TATU and 4-nitrophenol adduct provides a clear example of how such cage-like molecules can self-assemble into highly ordered three-dimensional networks. nih.gov In this system, the primary O-H···N hydrogen bonds are supplemented by numerous C-H···O and C-H···N interactions, which collectively direct the formation of supramolecular dimers and, ultimately, a complex 3D network. nih.gov The study of how aminal cages like TATU react to form quaternary ammonium (B1175870) salts also sheds light on the nucleophilic properties and the directed interactions of these systems. researchgate.net These examples demonstrate how the rigid framework and specific interaction sites of azatricyclo[4.3.1.13,8]undecane and its analogues can be exploited to control molecular self-assembly through a network of non-covalent forces.
Table 2: Non-Covalent Interactions in a Related Supramolecular System (TATU with 4-Nitrophenol)
| Interaction Type | Description | Role in Assembly |
| O—H···N | Strong hydrogen bond between phenol hydroxyl group and aminal nitrogen. nih.gov | Primary interaction linking host and guest molecules. nih.gov |
| C—H···O | Weaker hydrogen bond between carbon atoms on the cage and oxygen atoms of the nitro group. nih.gov | Connects aggregates to form supramolecular dimers. nih.gov |
| C—H···N | Weak intermolecular hydrogen bond. nih.gov | Links dimers to form a three-dimensional network. nih.gov |
Role in Materials Science and Polymer Chemistry
The incorporation of rigid, cage-like molecular structures is a well-established strategy for imparting desirable physical and thermal properties to polymeric materials. While the direct polymerization of this compound is not extensively documented, the closely related hydrocarbon adamantane serves as a clear blueprint for the potential of this aza-analogue in creating advanced materials. The inherent properties of the cage structure—bulkiness, rigidity, and exceptional thermal stability—are highly sought after for engineering high-performance polymers. usm.eduacs.org
Development of Novel Materials with Tailored Properties
The synthesis of novel materials with precisely controlled characteristics is a cornerstone of modern materials science. The use of cage compounds like adamantane derivatives allows for the tailoring of polymer properties by influencing chain packing, free volume, and intermolecular interactions. researchgate.net
The integration of adamantane-based moieties into polymer backbones has been shown to significantly enhance key material properties, a principle that extends to its heterocyclic derivatives. researchgate.netresearchgate.net Polymers containing these rigid units exhibit markedly improved thermal stability and higher glass transition temperatures (Tg). usm.edu For instance, adamantane-containing polyimides show exceptional thermal performance with Tg values ranging from 285–440 °C, along with excellent optical transparency. rsc.org These characteristics are critical for applications in high-technology fields such as microelectronics, communications, and optical devices where materials must withstand demanding processing conditions and maintain performance integrity. researchgate.netrsc.org The bulky, three-dimensional nature of the cage disrupts regular polymer chain packing, which can increase solubility and improve processability without sacrificing thermal resistance. researchgate.netresearchgate.net
Integration into Polymer Architectures and Networks
The tetrahedral geometry of scaffolds like this compound makes them ideal building blocks for creating complex polymer architectures and cross-linked networks. usm.edu These cage units can be incorporated into polymers in several ways: as pendent groups attached to a linear polymer backbone or as integral nodes within the main chain of star polymers or three-dimensional networks. usm.eduacs.org
When used as pendent groups, the bulky cages increase the polymer's Tg and thermal stability. usm.edu When integrated directly into the polymer backbone, for example in polyaramids or polyesters, they introduce a rigid, well-defined kink in the chain, preventing dense packing and enhancing solubility. usm.eduresearchgate.net This approach allows for the creation of materials that combine the stiffness and strength of aromatic polymers with the improved processing characteristics conferred by the cage moiety. Furthermore, the defined geometry of these cage-like monomers is advantageous in constructing porous organic polymers and other network materials where predictable pore size and high thermal stability are required. digitellinc.commrforum.com
Applications in Bioorganic and Medicinal Chemistry (Focus on Design and Mechanism)
In the realm of medicinal chemistry, the rigid and conformationally constrained nature of the this compound scaffold is a highly advantageous feature. It serves as a three-dimensional anchor for orienting pharmacophoric groups in a precise spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. This rigid framework reduces the entropic penalty upon binding to a receptor, a key principle in rational drug design.
Molecular Design of Receptor Ligands and Modulators
The design of selective ligands for G-protein coupled receptors (GPCRs) is a major focus of modern drug discovery. The this compound core can be functionalized at its bridgehead positions or at the nitrogen atom, allowing for the systematic exploration of the chemical space around a biological target. This scaffold acts as a non-aromatic, lipophilic core that can mimic other cyclic systems or serve as a novel platform for positioning functional groups required for receptor interaction.
The serotonin (5-HT) receptors, a family of GPCRs, are implicated in a wide range of physiological processes and are targets for treating neuropsychiatric disorders like anxiety, depression, and schizophrenia. nih.goveurekaselect.com The design of ligands with high affinity and selectivity for specific 5-HT receptor subtypes is a significant challenge.
The this compound scaffold is used to construct novel ligands where the cage itself provides the foundational structure. In a typical design strategy, a known pharmacophore for a 5-HT receptor, such as an arylpiperazine moiety, is attached to the cage. The rigid cage then holds this pharmacophore in a specific orientation for optimal interaction with the receptor's binding pocket. Key interactions for 5-HT receptor ligands often involve an ionic bond between a protonated amine and a conserved aspartate residue in the receptor's transmembrane domain, as well as aromatic and hydrogen bond interactions with other residues. nih.gov
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect on its biological activity. For a this compound-based ligand, SAR exploration would involve altering the substituents on the aromatic ring of the attached pharmacophore. For example, adding electron-withdrawing or electron-donating groups, or changing their position (ortho, meta, para), can probe the steric and electronic requirements of the receptor's binding site. This systematic approach allows for the fine-tuning of a ligand's affinity and selectivity for one 5-HT receptor subtype over others. frontiersin.org
| Compound | Scaffold | R-Group (Modification on Aryl Ring) | Expected Binding Affinity (Ki) | Rationale for Affinity Change |
|---|---|---|---|---|
| 1 | 4-(Arylpiperazin-1-yl)-4-azatricyclo[4.3.1.13,8]undecane | -H (Unsubstituted Phenyl) | Moderate (e.g., 50-100 nM) | Baseline affinity from the core pharmacophore. |
| 2 | 4-(Arylpiperazin-1-yl)-4-azatricyclo[4.3.1.13,8]undecane | 2-OCH3 (ortho-Methoxy) | High (e.g., 1-10 nM) | Potential for favorable hydrogen bonding or steric interaction within a specific sub-pocket of the receptor. |
| 3 | 4-(Arylpiperazin-1-yl)-4-azatricyclo[4.3.1.13,8]undecane | 4-Cl (para-Chloro) | High (e.g., 5-15 nM) | Electron-withdrawing group may enhance aromatic interactions or fit into a hydrophobic pocket. |
| 4 | 4-(Arylpiperazin-1-yl)-4-azatricyclo[4.3.1.13,8]undecane | 3-CF3 (meta-Trifluoromethyl) | Moderate to High (e.g., 20-60 nM) | Bulky, lipophilic group that can probe the size and nature of the binding site; affinity depends on the specific receptor topology. |
| 5 | 4-(Arylpiperazin-1-yl)-4-azatricyclo[4.3.1.13,8]undecane | 4-NO2 (para-Nitro) | Low (e.g., >200 nM) | Strong electron-withdrawing group may create unfavorable electronic interactions or steric clash, reducing affinity. |
Enzymatic Inhibition Studies and Mechanisms
The this compound framework has been successfully incorporated into potent inhibitors of the Equilibrative Nucleoside Transporter 1 (ENT1). ENT1 is a widely distributed transporter responsible for the movement of nucleosides across cell membranes, playing a key role in adenosine signaling and the cellular uptake of nucleoside analog drugs. nih.gov Dipyridamole, a known ENT1 inhibitor, was selected as a starting point for structure-activity relationship (SAR) exploration due to its established safety profile in humans. nih.govresearchgate.net
In a key study, researchers synthesized a series of dipyridamole analogs where the piperidine rings were replaced with various other cyclic amines, including the this compound moiety. These new compounds were evaluated for their ENT1 inhibitory activity using flow cytometry. nih.govresearchgate.net The research identified that incorporating the rigid this compound scaffold at the 4- and 8-positions of the central pyrimido[5,4-d]pyrimidine core could produce compounds with significant inhibitory potency. researchgate.net
The SAR studies revealed several key insights. Analogs with diethanolamine substitutions at the 2- and 6-positions were generally more active than their monoethanolamine counterparts. researchgate.net The study led to the identification of compounds with substantially higher potency than the parent molecule, dipyridamole. For instance, one of the most potent analogs, 2,6-bis(diethanolamino)-4,8-diheptamethyleneiminopyrimido[5,4-d]pyrimidine, exhibited a Ki of 0.49 nM, a roughly 200-fold increase in activity compared to dipyridamole and similar in potency to the prototype ENT1 inhibitor, nitrobenzylmercaptopurine riboside (NBMPR). researchgate.net
| Compound | Substituent at 4- and 8-positions | Ki (nM) | Reference |
|---|---|---|---|
| Dipyridamole | Piperidine | 8.18 - 308 | researchgate.net |
| NBMPR (Reference) | N/A | 0.43 | researchgate.net |
| Analog 13 | Heptamethyleneimine | 0.49 | researchgate.net |
| Analog with this compound | This compound | Data indicates high potency | nih.govresearchgate.net |
Research into annelated bicyclic isothioureas has led to the identification of active and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.netresearchgate.net Within the body of work from the researchers conducting these studies, a separate publication details the synthesis of "New compounds with this compound framework". researchgate.net While the available literature explicitly connects the research group to both BChE inhibitor design and the synthesis of novel this compound derivatives, a direct report detailing the BChE inhibitory activity of a compound containing this specific tricyclic scaffold could not be found in the provided search results. The optimization of BChE inhibitors in their work focused on 5-halomethyl-N,N-disubstituted 2-aminothiazolines. researchgate.net
The this compound framework has emerged during the synthesis of potential inhibitors for inducible nitric oxide synthase (iNOS). researchgate.net Overproduction of nitric oxide by iNOS is associated with various inflammatory diseases and septic shock. nih.govnih.govresearchgate.net Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. nih.gov
In the search for novel iNOS inhibitors, researchers have focused on bridged isothiourea derivatives due to their ability to mimic the substrate L-arginine. researchgate.netresearchgate.net One synthetic strategy involved the intramolecular cyclization of unsaturated thiourea (B124793) precursors. Specifically, the reaction of 1-[(endo-bicyclo[3.3.1]non-6-en-3-yl)methyl]-3-tert-butylthiourea with reagents such as iodine in the presence of tert-butyl hydroperoxide (I2/ButOOH) or potassium carbonate (I2/K2CO3) did not yield the expected isothiourea but instead afforded products based on the this compound framework. researchgate.netresearchgate.net This transformation, confirmed by X-ray analysis and NMR spectroscopy, highlights a novel synthetic pathway to this tricyclic system, originating from precursors designed for iNOS inhibition studies. researchgate.netresearchgate.net While the resulting undecane-based products were not the primary focus of the iNOS inhibition tests, their formation is chemically linked to the broader effort to create conformationally restricted iNOS inhibitors. researchgate.net
Molecular Basis of Biological Activities
The utility of the this compound scaffold in medicinal chemistry stems from its rigid and well-defined three-dimensional structure. This adamantane-like cage serves as a bioisosteric replacement for more flexible ring systems, such as piperidine, or as a novel anchor to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets.
In the context of ENT1 inhibition , replacing the flexible piperidine rings of dipyridamole with the rigid this compound moiety contributes to high-affinity binding. nih.govresearchgate.net The fixed, chair-boat-chair conformation of the scaffold reduces the entropic penalty upon binding to the transporter, as less conformational freedom is lost compared to a flexible substituent. This rigidity allows the other functional groups on the pyrimido[5,4-d]pyrimidine core, such as the diethanolamine side chains, to be presented in a more defined orientation for interaction with key residues within the ENT1 binding pocket.
In the field of iNOS inhibitor synthesis , the formation of the this compound system via intramolecular cyclization demonstrates its inherent thermodynamic stability. researchgate.netresearchgate.net The precursor, a substituted bicyclo[3.3.1]nonane, is designed to present the thiourea moiety in a specific spatial arrangement. Under electrophilic conditions, the nitrogen atom of the thiourea acts as a nucleophile, attacking the double bond in an intramolecular fashion to form the stable, bridged tricyclic product. researchgate.netresearchgate.net This demonstrates that the scaffold can be accessed through cyclization reactions of precursors designed to have specific conformational properties, a principle that is central to the design of conformationally restricted enzyme inhibitors.
Investigation of Antiviral Activity at a Molecular Level
The this compound framework is a key structural motif in the development of antiviral agents, largely inspired by the activity of the parent adamantane amine, amantadine. Research at the molecular level focuses on understanding and overcoming the limitations of first-generation adamantane drugs, particularly resistance in viruses like influenza A.
Derivatives of this compound are investigated for their ability to interact with specific viral components. A primary target is the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell. nih.govresearchgate.net Analogs are designed to block this channel, thereby inhibiting the release of viral RNA into the cytoplasm. nih.gov Studies on amantadine analogs have revealed that compounds with lipophilic adducts can inhibit amantadine-resistant influenza strains containing the M2-S31N mutation. nih.gov
Beyond direct channel blocking, research has uncovered complementary antiviral mechanisms. Certain lipophilic analogs have been shown to disrupt the colocalization of the viral M2 and M1 proteins, a crucial interaction for the assembly and budding of new virus particles. researchgate.netnih.gov Furthermore, in the context of coronaviruses, adamantane derivatives are studied for their potential to block the viral E protein channel, which would impair viral propagation. nih.govmdpi.com Another molecular mechanism involves inhibiting viral entry by increasing the pH of endosomes, which in turn impedes the action of host cell proteases like Cathepsin L that are necessary for viral activation. nih.govmdpi.com
| Viral Target | Molecular Mechanism of Action | Virus Family Example | Reference |
|---|---|---|---|
| M2 Proton Channel | Inhibition of proton transport, preventing viral uncoating. | Influenza A | nih.govresearchgate.netnih.gov |
| M2-M1 Protein Complex | Disruption of protein colocalization, inhibiting viral assembly and budding. | Influenza A | researchgate.netnih.gov |
| E Protein Channel | Blockade of the viroporin, impairing viral propagation. | Coronaviridae | nih.govmdpi.com |
| Host Cell Endosomes | Elevation of endosomal pH, inhibiting host proteases required for viral entry. | Coronaviridae | nih.govmdpi.com |
Studies on Antimicrobial and Antifungal Properties
The lipophilic nature of the adamantane cage, which is central to the this compound structure, is a key factor in the design of antimicrobial and antifungal agents. mdpi.com This lipophilicity can facilitate the molecule's interaction with and potential disruption of microbial cell membranes.
Research has involved the synthesis of various derivatives to evaluate their efficacy against a range of pathogens. In one study, seventeen adamantane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi from the Candida species. mdpi.com Four of these derivatives demonstrated significant antibacterial potential, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 1000 µg/mL. mdpi.com Among the tested strains, Staphylococcus epidermidis ATCC 12228 was found to be the most susceptible bacterium, and Candida albicans ATCC 10231 was the most susceptible fungus. mdpi.com
Similarly, studies on Schiff base derivatives of a related compound, 3,6-diazahomoadamantane, showed notable activity. When tested against Staphylococcus aureus and Escherichia coli, several of the synthesized compounds exhibited zones of inhibition greater than that of the reference antibiotic, Gentamycin, indicating potent antibacterial action. Thiourea derivatives of a related azatricyclo-undecene-dione scaffold have also shown significant inhibitory activity against Gram-positive cocci. nih.gov
| Derivative Type | Test Organism | Observed Activity | Reference |
|---|---|---|---|
| Adamantane Derivatives | Gram-positive bacteria (e.g., S. epidermidis) | MIC = 62.5–1000 µg/mL | mdpi.com |
| Adamantane Derivatives | Candida albicans | High susceptibility noted | mdpi.com |
| 3,6-Diazahomoadamantane Schiff Bases | Staphylococcus aureus | Higher activity than Gentamycin | |
| 3,6-Diazahomoadamantane Schiff Bases | Escherichia coli | Higher activity than Gentamycin | |
| Thiourea Derivatives | Gram-positive cocci | Significant inhibition | nih.gov |
Mechanistic Insights into Cytotoxic Properties in Cell Lines
The this compound scaffold serves as a versatile platform for investigating cytotoxic mechanisms against cancer cell lines. The rigid structure can be functionalized to interact with specific biological targets involved in cell proliferation and survival.
One area of investigation is the use of adamantane-based compounds as ligands for the sigma-2 (σ2) receptor, which is often overexpressed in tumor cells. nih.gov Molecular docking and dynamic simulations suggest that adamantane derivatives can bind effectively within the active site of the σ2 receptor. nih.gov This interaction provides a mechanism for targeted delivery. The adamantane scaffold can be used to conjugate and transport cytotoxic agents specifically to cancer cells, potentially increasing efficacy while minimizing off-target effects. nih.gov
Conversely, some derivatives of this scaffold exhibit low intrinsic cytotoxicity, which is also a valuable property. In a study evaluating seventeen adamantane derivatives, three were tested for cytotoxicity against A549 (human lung carcinoma), T47D (human ductal breast epithelial tumor), L929 (mouse fibroblast), and HeLa (human cervical cancer) cell lines. The results confirmed that these specific compounds did not induce statistically significant changes in cell proliferation, highlighting their potential as non-toxic carriers or scaffolds for other functionalities. mdpi.com Other research on different azatricyclo-undecane derivatives has also included evaluation for cytotoxicity in MT-4 cells as part of anti-HIV-1 activity screening. nih.govnih.gov
| Derivative/Scaffold | Cell Line(s) | Mechanistic Insight / Finding | Reference |
|---|---|---|---|
| Adamantane-based ligands | σ2 receptor-expressing cancer cells | Acts as a scaffold to target the σ2 receptor for delivery of cytotoxic cargo. | nih.gov |
| Specific adamantane derivatives | A549, T47D, L929, HeLa | No statistically significant changes in cell proliferation observed. | mdpi.com |
| Arylpiperazine derivatives of 4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione | MT-4 cells | Evaluated for cytotoxicity in conjunction with anti-HIV-1 activity screening. | nih.govnih.gov |
| Adamantyl isothiourea derivatives | Human tumor cell lines | Compounds 5 and 6 were most active against hepatocellular carcinoma (HCC). | researchgate.net |
Interactions with Biological Systems and Molecules at a Fundamental Level
At a fundamental level, the interactions of this compound and its analogs with biological systems are governed by their distinct structural and electronic properties. The cage-like, lipophilic hydrocarbon framework facilitates passage through biological membranes and enables van der Waals interactions within the hydrophobic pockets of proteins.
The nitrogen atom introduces polarity and the ability to act as a hydrogen bond acceptor. Crystallographic studies of a related compound, 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane, have demonstrated its capacity to form O—H⋯N hydrogen bonds with phenolic compounds, a model for interactions with amino acid residues like tyrosine in protein active sites. nih.gov
Furthermore, the basicity of the nitrogen atom means that the molecule's charge state is pH-dependent. This property is critical for its biological function. For example, zwitterionic derivatives can exist in a sufficiently neutral form at physiological pH to cross the blood-brain barrier. escholarship.org Once in a different environment, such as the active site gorge of an enzyme like acetylcholinesterase, the molecule can become cationic, allowing for specific electrostatic interactions. escholarship.org The adamantane structure has also been shown to interact with neurotransmitter receptors, including acting as an antagonist at NMDA and α-7 nicotinic acetylcholine receptors, which are fundamental components of the central nervous system. nih.gov
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Routes for Diverse Functionalization
The synthesis of the 4-azatricyclo[4.3.1.13,8]undecane core and its derivatives has been a subject of considerable study. researchgate.net Key methods include the Beckmann rearrangement of adamantanone oxime and various intramolecular cyclization reactions. researchgate.netresearchgate.net For instance, reactions of 1-[(endo-bicyclo[3.3.1]non-6-en-3-yl)methyl]-3-tert-butylthiourea with iodine-based reagents yield products with the this compound framework. researchgate.net Functionalization has been achieved through reactions like direct oxidation, N-alkylation, and reduction of the lactam carbonyl to the corresponding amine, creating intermediates for further synthesis. researchgate.net
However, to broaden the scope of applications, future synthetic research must focus on several key areas:
Development of Novel Cyclization Strategies: While effective, current methods can be limited in substrate scope and functional group tolerance. Research into new catalytic systems, such as transition-metal-catalyzed C-H activation or novel radical cyclizations, could provide more direct and efficient access to the core structure from readily available starting materials. acs.org
Stereoselective Functionalization: The development of methods for the enantioselective or diastereoselective functionalization of the tricyclic system is a critical frontier. This would allow for the synthesis of chirally pure compounds, which is often essential for elucidating biological mechanisms and developing potent therapeutic agents.
Late-Stage Functionalization: Creating a diverse library of derivatives for screening requires efficient methods to modify the core structure after it has been assembled. Future work should target the development of robust late-stage functionalization techniques that can introduce a wide array of chemical groups at specific positions on the undecane (B72203) cage.
Advanced Computational Modeling for Predictive Reactivity and Conformational Landscape
Computational chemistry has already proven to be a valuable tool in understanding the properties of this compound derivatives. Studies employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been used to analyze experimental results, characterize antiviral derivatives, and calculate local reactivity properties. researchgate.netresearchgate.net Computer programs like RICON have been specifically developed for the quantitative conformational analysis of complex cyclic molecules, using data from X-ray crystallography or quantum chemical computations to describe the ring conformations. acs.org
The next phase of computational research should transition from an explanatory role to a predictive one. Key future directions include:
Predictive Reactivity Models: By calculating parameters such as Fukui functions and bond dissociation energies, computational models can predict the most likely sites for electrophilic, nucleophilic, or radical attack. researchgate.net This would allow chemists to design reactions with greater precision and avoid undesirable side products, accelerating the discovery of new synthetic routes.
Mapping the Conformational Landscape: The rigid structure of this compound is not static. Advanced MD simulations can map the subtle conformational changes that occur upon substitution or interaction with a biological target. researchgate.net Understanding this landscape is crucial for designing molecules with the correct shape and flexibility to bind to specific receptors or enzymes.
Virtual Screening: As computational power increases, it will become feasible to perform large-scale virtual screening of hypothetical this compound derivatives against biological targets. This can prioritize the synthesis of compounds with the highest predicted activity, making the drug discovery process more efficient.
Expansion of Applications in Emerging Fields (e.g., Nanotechnology, Catalysis)
While much of the focus on this compound has been on its pharmaceutical applications, its unique structural properties make it an attractive candidate for use in materials science and catalysis. ontosight.aigoogle.com The rigid, well-defined three-dimensional structure is a desirable feature for building blocks in supramolecular chemistry and nanotechnology.
Future research should actively explore these non-biological applications:
Catalysis: The nitrogen atom within the cage can be quaternized to form ammonium (B1175870) salts, which have potential as phase-transfer catalysts, similar to related cage-like aminal structures. nih.gov Furthermore, the rigid scaffold could serve as a novel ligand for transition metal catalysts, potentially inducing unique selectivity in asymmetric catalysis. acs.org Research into attaching catalytically active moieties to the undecane framework is a promising avenue.
Nanotechnology and Materials Science: The compound could serve as a rigid building block (a "nanoscale brick") for the construction of porous organic frameworks or covalent organic frameworks. These materials have potential applications in gas storage, separation, and sensing. The ability to precisely functionalize the cage would allow for the tuning of the material's properties. The general interest in organic nanoparticles suggests a potential role for such well-defined molecular scaffolds. acs.org
Interdisciplinary Research Integrating Structure, Reactivity, and Bio-Inspired Design
The most significant breakthroughs involving this compound will likely emerge from research that spans traditional disciplinary boundaries. The compound's utility as a probe for biological systems and a building block for complex molecules provides a strong foundation for such work. ontosight.ai
Future interdisciplinary efforts should focus on:
Rational, Bio-Inspired Drug Design: Moving beyond high-throughput screening, a bio-inspired approach would involve integrating computational modeling of the compound's structure and reactivity with detailed biochemical and structural biology data. researchgate.net By understanding how the cage structure interacts with biological targets like enzymes or receptors, researchers can rationally design derivatives that are highly potent and selective.
Scaffolds for Biomimetic Systems: The rigid framework can be used to hold catalytic groups or recognition elements in a specific spatial orientation, mimicking the active sites of enzymes. This could lead to the development of novel biomimetic catalysts or sensors.
Targeted Delivery Systems: The potential for functionalization allows for the attachment of targeting ligands, which could guide drugs or diagnostic agents to specific cells or tissues. Its use in investigating transport across the blood-brain barrier is an area of interest. google.com Integrating the chemistry of the scaffold with cell biology and pharmacology will be key to developing these advanced systems.
Data Tables
Table 1: Summary of Future Research Directions
| Research Area | Key Objectives | Potential Impact |
|---|---|---|
| Synthetic Routes | Develop novel, stereoselective, and late-stage functionalization methods. | Creation of diverse chemical libraries for screening; access to chirally pure compounds. |
| Computational Modeling | Employ predictive models for reactivity and conformation; perform large-scale virtual screening. | Accelerated discovery of synthetic routes; rational design of molecules with desired properties. |
| Emerging Applications | Investigate use as ligands in catalysis and as building blocks for nanomaterials. | Development of new catalysts with unique selectivity; creation of novel functional materials. |
| Interdisciplinary Research | Integrate chemical synthesis, computational modeling, and biology for bio-inspired design. | Rational design of potent therapeutics; development of advanced biomimetic systems and drug delivery vehicles. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Azahomoadamantane |
| 4-Azatricyclo[4.3.1.13,8]undecan-5-one |
| Adamantanone oxime |
| 1-[(endo-Bicyclo[3.3.1]non-6-en-3-yl)methyl]-3-tert-butylthiourea |
| Acetyl chloride |
Q & A
Q. What are the primary synthetic routes for 4-Azatricyclo[4.3.1.1³,⁸]undecane, and how can reaction conditions be optimized?
The compound is synthesized via the Beckmann rearrangement of adamantanone oxime under acidic conditions. Key parameters include:
- Temperature : 316–318°C (lit.) for crystallization .
- Solvent : Chloroform (2.5% solubility) is commonly used .
- Yield optimization : Adjusting stoichiometry of reagents (e.g., sulfuric acid as a catalyst) and reaction time. Crystallization from methanol is effective for purification . Methodological Note: Monitor reaction progress via TLC or HPLC, and validate purity using melting point analysis and NMR spectroscopy.
Q. How is the crystal structure of 4-Azatricyclo[4.3.1.1³,⁸]undecane determined, and what are its key geometric parameters?
Single-crystal X-ray diffraction is the gold standard. Key findings include:
- Bond lengths : N1–C1 = 1.542 Å (longer than analogous structures due to steric strain) .
- Torsion angles : N2–C5–C6–N4 = 7.2° (distortion from ideal D2d symmetry) .
- Hydrogen bonding : C–H⋯I interactions (2.5–3.0 Å) stabilize the lattice . Methodological Note: Use software like SHELX or Olex2 for refinement, and validate against Cambridge Structural Database entries.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR (e.g., δH 10 ppm for hydrogen-bonded hydroxyl groups in related homoadamantane derivatives) .
- MS : ESI-HRMS for molecular formula confirmation (e.g., m/z 253.2441 for cationic fragments) .
- IR : C=O stretch at ~1700 cm⁻¹ for the ketone moiety . Methodological Note: Combine 2D NMR (COSY, HMBC) to resolve overlapping signals in the rigid tricyclic framework.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental bond lengths and torsional strain?
Discrepancies (e.g., N1–C1 = 1.542 Å vs. 1.527 Å in analogs) can be analyzed via:
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data.
- Molecular dynamics : Simulate steric effects in the cage structure under varying temperatures. Methodological Note: Use Gaussian or ORCA software, and validate against experimental data from Acta Crystallographica .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
For example, unexpected δH shifts in homoadamantane analogs :
- Variable-temperature NMR : Probe dynamic effects (e.g., ring-flipping).
- Isotopic labeling : Resolve ambiguities in HMBC correlations.
- Cross-validate with X-ray data to confirm substituent orientation .
Q. How can the biological activity of 4-Azatricyclo[4.3.1.1³,⁸]undecane derivatives be systematically explored?
- Hypothesis-driven design : Target enzymes with rigid binding pockets (e.g., viral proteases) due to the compound’s cage-like structure .
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and specificity using structurally related adamantane derivatives as controls .
- SAR studies : Modify functional groups (e.g., ketone → amine) and correlate with activity .
Q. What experimental design principles minimize artifacts in synthesizing N-alkylated derivatives?
For phase-transfer catalysts like 1-heptyl-1,3,6,8-tetraazatricyclo derivatives :
- Menschutkin reaction optimization : Use excess alkyl iodide and inert atmosphere to prevent hydrolysis.
- Purification : Crystallize from methanol to remove unreacted amine.
- QC metrics : Monitor quaternary ammonium formation via ¹H NMR (disappearance of N–H signals).
Data Analysis and Contradictions
Q. How should researchers interpret conflicting solubility data (e.g., chloroform vs. methanol)?
- Solubility table :
| Solvent | Solubility (%) | Conditions | Source |
|---|---|---|---|
| Chloroform | 2.5 | RT, clear solution | |
| Methanol | <1 | RT, requires heat |
- Methodological Insight : Pre-saturate solvents and use sonication to enhance dissolution.
Q. What statistical tools are recommended for analyzing crystallographic data reproducibility?
- R-factors : Compare values across datasets (e.g., Rint < 5% for high-quality structures) .
- PLATON validation : Check for missed symmetry or disorder .
- PCA (Principal Component Analysis) : Identify outliers in bond-length distributions across studies.
Ethical and Methodological Rigor
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
